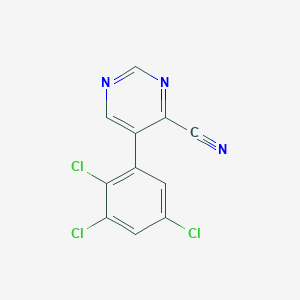
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C11H15FOS and a molecular weight of 214.3 g/mol . This compound is characterized by the presence of a fluorine atom, an isobutoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane involves several steps. One common method includes the reaction of 4-fluorophenol with isobutyl bromide in the presence of a base to form 4-fluoro-3-isobutoxyphenol. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the isobutoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(3-Fluoro-4-isobutoxyphenyl)(methyl)sulfane: Similar structure but with different positional isomerism.
(4-Fluoro-3-methoxyphenyl)(methyl)sulfane: Similar structure but with a methoxy group instead of an isobutoxy group.
Propriétés
Formule moléculaire |
C11H15FOS |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
1-fluoro-2-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H15FOS/c1-8(2)7-13-11-6-9(14-3)4-5-10(11)12/h4-6,8H,7H2,1-3H3 |
Clé InChI |
BGBUUWVEKQGOIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


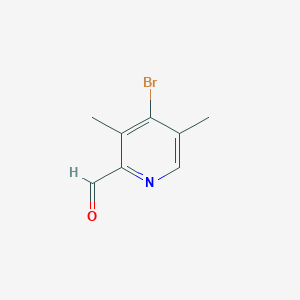
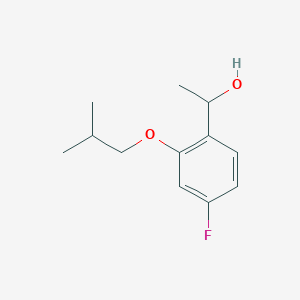
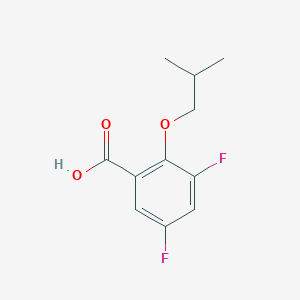
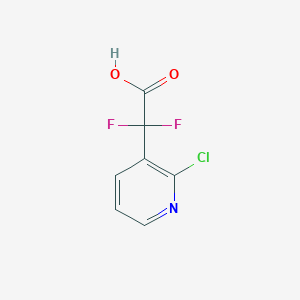


![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)

